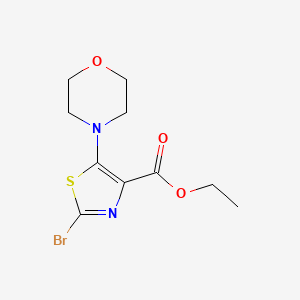
(1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine
Overview
Description
(1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine (CFCA) is a cyclic amine compound with a unique structure containing both a cyclobutyl and a fluorocyclopentyl moiety. CFCA has been studied extensively in the past decade due to its potential applications in medicinal chemistry, drug design, and biochemistry. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, CFCA has been studied for its potential use in the development of novel drug delivery systems.
Scientific Research Applications
Strain-Release Heteroatom Functionalization
The methodology of strain-release heteroatom functionalization showcases the synthesis and application of strained C–C and C–N bonds reacting with amines for installing small, strained ring systems, applicable in bioconjugation and peptide labeling. This approach introduces the stereospecific strain-release "cyclopentylation" of amines, alcohols, thiols, carboxylic acids, and other heteroatoms, highlighting the potential application in drug discovery and medicinal chemistry (Lopchuk et al., 2017).
Ketone Reductive Amination
Ru/Nb2O5 catalysts with varying Nb2O5 morphologies have been used for the reductive amination of cyclopentanone under mild conditions, achieving high yields of cyclopentylamine. This process is significant in the production of pesticides, cosmetics, and medicines, demonstrating the importance of morphology-tuned catalytic activity in synthesizing value-added chemicals (Guo et al., 2019).
Synthesis from 1-Azido-3-iodobicyclo[1.1.1]pentane
A scalable route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane provides a flexible and scalable alternative for synthesizing this compound, which is crucial in medicinal chemistry for its unique and important moiety (Goh et al., 2014).
Antimycobacterial Activity
New thiourea compounds, including 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea, have been synthesized and evaluated for antimycobacterial activity against multidrug-resistant Mycobacterium tuberculosis. This research highlights the potential of novel compounds in combating tuberculosis, especially drug-resistant strains (Sriram et al., 2007).
properties
IUPAC Name |
(1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN/c10-8-5-2-6-9(8)11-7-3-1-4-7/h7-9,11H,1-6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGXNTFNRXFOKB-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



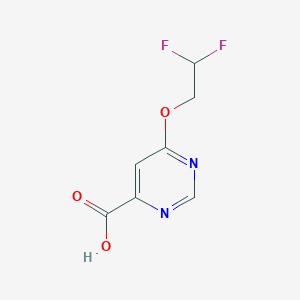

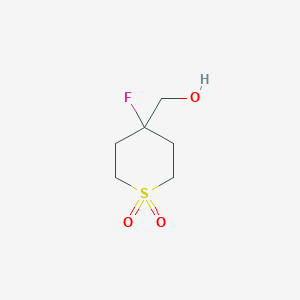
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531434.png)
![7-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1531438.png)
![(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531442.png)
![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531443.png)
![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531445.png)

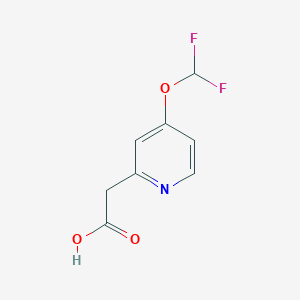
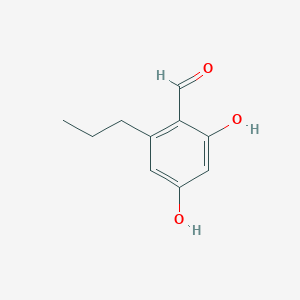
![3-[(Oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1531451.png)
